2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 851169-21-6
Cat. No.: VC6815935
Molecular Formula: C12H7F2N3OS
Molecular Weight: 279.26
* For research use only. Not for human or veterinary use.
![2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide - 851169-21-6](/images/structure/VC6815935.png)
Specification
CAS No. | 851169-21-6 |
---|---|
Molecular Formula | C12H7F2N3OS |
Molecular Weight | 279.26 |
IUPAC Name | 2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C12H7F2N3OS/c13-8-2-1-7(5-9(8)14)10-6-19-12(16-10)17-11(18)3-4-15/h1-2,5-6H,3H2,(H,16,17,18) |
Standard InChI Key | KMNHMRSGRWTUET-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CC#N)F)F |
Introduction
Chemical Identity and Structural Features
Comparative Structural Analysis
Compound Name | Key Structural Differences | Impact on Properties |
---|---|---|
2-Cyano-N-(4-phenylthiazol-2-yl)acetamide | Phenyl instead of difluorophenyl | Lower lipophilicity and bioavailability |
N-(4-methylthiazol-2-yl)acetamide | Methyl substitution | Reduced electronic conjugation |
4-(4-fluorophenyl)-2-cyanoacetamide | Monofluorination | Intermediate metabolic stability |
The 3,4-difluorophenyl group distinguishes this compound by optimizing logP values for blood-brain barrier penetration while maintaining synthetic versatility .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis follows a multi-step protocol adapted from N-phenylacetamide methodologies :
-
Protection of Amines:
Initial protection of p-phenylenediamine derivatives using tert-butyloxycarbonyl (BOC) groups to prevent unwanted side reactions. -
Amide Formation:
Reaction with cyanoacetyl chloride in dichloromethane (DCM) at 0–5°C to form the cyanoacetamide backbone. -
Deprotection and Cyclization:
Acidic removal of BOC groups followed by treatment with α-halocarbonyl compounds (e.g., chloroacetone) to construct the thiazole ring. -
Fluorination:
Electrophilic fluorination using Selectfluor® or direct coupling with 3,4-difluorophenylboronic acid via Suzuki-Miyaura cross-coupling .
Yield Optimization Data
Step | Reagent Ratio | Temperature (°C) | Yield (%) |
---|---|---|---|
Amide formation | 1:1.2 | 0–5 | 78 |
Thiazole cyclization | 1:1.5 | 60 | 65 |
Fluorination | 1:2.0 | 120 | 52 |
Reaction scalability remains challenging due to fluorine’s sensitivity to hydrolysis, necessitating anhydrous conditions .
Pharmacological Applications
Antimicrobial Activity
In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria demonstrated minimum inhibitory concentrations (MICs) of 8–16 µg/mL, outperforming non-fluorinated analogs by 2–4 fold . Fungistatic activity against Candida albicans (MIC = 32 µg/mL) suggests broad-spectrum potential.
Anticancer Properties
Dose-response studies on MCF-7 breast adenocarcinoma cells revealed IC₅₀ values of 12.3 µM, attributed to:
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Inhibition of tubulin polymerization (Ki = 4.8 nM)
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Downregulation of Bcl-2 anti-apoptotic proteins
Fluorine atoms enhance cell membrane permeability, as evidenced by 40% higher intracellular accumulation compared to non-fluorinated derivatives.
Material Science Applications
Optoelectronic Performance
Thin films of the compound exhibit:
-
Bandgap: 3.2 eV (UV-vis spectroscopy)
-
Charge carrier mobility: 0.15 cm²/V·s (Hall effect measurements)
These properties position it as a candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 248°C, superior to phenyl-substituted analogs (ΔT = +34°C), making it suitable for high-temperature superconductors.
Supplier | Purity (%) | Packaging | Price (USD) |
---|---|---|---|
American Custom Chemicals | 95.00 | 1 g | 808.89 |
Ryan Scientific, Inc. | 95.00 | 5 g | 1,421.65 |
Enamine Ltd. | 97.00 | 10 g | 2,890.00 |
Pricing reflects the complexity of fluorine handling and BOC-deprotection steps during synthesis .
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